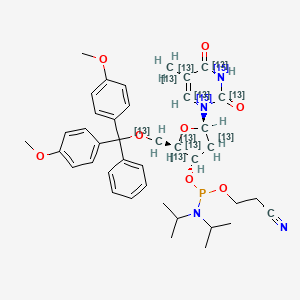
2-Aminopurine-O-Ph-NHCO-C3-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminopurine-O-Ph-NHCO-C3-NHS ester: is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of an aminopurine moiety linked to a phenyl group through an amide bond, which is further connected to an NHS ester via a three-carbon linker.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopurine-O-Ph-NHCO-C3-NHS ester typically involves multiple steps, starting from the preparation of the aminopurine derivative. The key steps include:
Formation of the Aminopurine Derivative: The initial step involves the synthesis of 2-aminopurine, which can be achieved through various methods, including the reaction of guanine with ammonia.
Attachment of the Phenyl Group: The aminopurine derivative is then reacted with a phenyl isocyanate to form the amide bond, resulting in the intermediate compound 2-Aminopurine-O-Ph-NHCO.
Introduction of the Three-Carbon Linker: The intermediate compound is further reacted with a three-carbon linker, such as 1,3-dibromopropane, under basic conditions to form 2-Aminopurine-O-Ph-NHCO-C3.
Formation of the NHS Ester: The final step involves the reaction of the intermediate compound with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Aminopurine-O-Ph-NHCO-C3-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group is highly reactive and can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles to form stable amide or thioester bonds.
Hydrolysis: The NHS ester can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of the corresponding carboxylic acid.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, particularly at the aminopurine moiety, which can be modified to alter its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction is usually performed in aqueous buffers at neutral or slightly basic pH.
Reduction and Oxidation: Reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2) are commonly used.
Major Products
Amide or Thioester Derivatives: Formed through nucleophilic substitution reactions.
Carboxylic Acid: Formed through hydrolysis of the NHS ester group.
Modified Aminopurine Derivatives: Resulting from reduction or oxidation reactions.
科学的研究の応用
2-Aminopurine-O-Ph-NHCO-C3-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the modification of biomolecules, particularly in the synthesis of labeled peptides and proteins.
Biology: Employed in the study of DNA and RNA interactions, as the aminopurine moiety can act as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems, where the NHS ester group facilitates the conjugation of therapeutic agents to targeting molecules.
Industry: Utilized in the development of diagnostic assays and biosensors, where its reactivity with nucleophiles is exploited for the immobilization of biomolecules on surfaces.
作用機序
The mechanism of action of 2-Aminopurine-O-Ph-NHCO-C3-NHS ester primarily involves its reactivity with nucleophiles. The NHS ester group is highly electrophilic and readily reacts with nucleophilic groups such as amines and thiols, forming stable covalent bonds. This property is exploited in various applications, including the labeling of biomolecules and the conjugation of drugs to targeting molecules.
Molecular Targets and Pathways
Nucleic Acids: The aminopurine moiety can intercalate into DNA and RNA, making it useful as a fluorescent probe for studying nucleic acid interactions.
Proteins: The NHS ester group facilitates the covalent attachment of the compound to proteins, enabling the study of protein interactions and functions.
類似化合物との比較
2-Aminopurine-O-Ph-NHCO-C3-NHS ester can be compared with other similar compounds, such as:
2-Aminopurine: A fluorescent analog of adenine used in the study of nucleic acids.
N-Hydroxysuccinimide (NHS) Esters: A class of compounds widely used for the modification of biomolecules due to their high reactivity with amines.
Phenyl Isocyanate Derivatives: Compounds that contain a phenyl group linked to an isocyanate, used in the synthesis of various amides and ureas.
Uniqueness
The uniqueness of this compound lies in its combination of an aminopurine moiety with an NHS ester group, providing both fluorescent properties and high reactivity with nucleophiles. This dual functionality makes it a valuable tool in various scientific research applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique combination of fluorescent properties and high reactivity with nucleophiles makes it a valuable tool for the modification and study of biomolecules. The compound’s synthesis, chemical reactions, and applications highlight its importance in scientific research and its potential for future developments.
特性
分子式 |
C22H23N7O6 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoate |
InChI |
InChI=1S/C22H23N7O6/c23-22-27-20-19(25-12-26-20)21(28-22)34-11-14-6-4-13(5-7-14)10-24-15(30)2-1-3-18(33)35-29-16(31)8-9-17(29)32/h4-7,12H,1-3,8-11H2,(H,24,30)(H3,23,25,26,27,28) |
InChIキー |
NABGZMFQLSWFAE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)NCC2=CC=C(C=C2)COC3=NC(=NC4=C3NC=N4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)


![ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)





![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)
![(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12397768.png)



